molecular formula C20H18N2OS B2846637 2-(4-ethylphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 872209-36-4

2-(4-ethylphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2846637
CAS No.: 872209-36-4
M. Wt: 334.44
InChI Key: GOCCWOVWBFZWGS-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core with a thione functional group, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It’s known that the structure–activity relationship of similar compounds is significantly affected by the lipophilicity of the substituent at certain positions . This suggests that the compound’s interaction with its targets and any resulting changes may be influenced by its chemical structure and the nature of its substituents.

Biochemical Pathways

Similar compounds have been found to inhibit the pi3k/akt/mtor signaling cascade, which is frequently activated in different types of cancer . This suggests that the compound may affect similar pathways and have downstream effects related to cell proliferation and survival.

Pharmacokinetics

Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study . This suggests that the compound may have favorable bioavailability.

Result of Action

Similar compounds have shown promising activity against various cancer cell lines . This suggests that the compound may have similar effects, potentially inhibiting cell growth or inducing cell death in certain types of cancer cells.

Action Environment

The antitumor activity of similar compounds was found to be significantly affected by the lipophilicity of the substituent at certain positions . This suggests that factors affecting lipophilicity, such as pH and temperature, could potentially influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert a carbonyl group into a thione group . The reaction conditions often include heating the reactants in a suitable solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thione group into a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine-thiones and their derivatives, such as:

Uniqueness

What sets 2-(4-ethylphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione apart is its specific substitution pattern and the presence of the chromeno moiety, which enhances its biological activity and chemical stability. This compound’s unique structure allows for selective interactions with biological targets, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

2-(4-ethylphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-3-13-5-7-14(8-6-13)18-21-19-16(20(24)22-18)11-15-10-12(2)4-9-17(15)23-19/h4-10H,3,11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCCWOVWBFZWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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